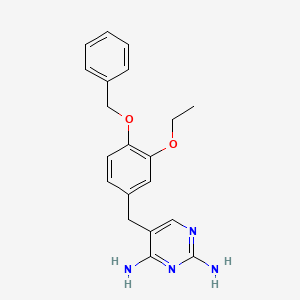
5-(4-(Benzyloxy)-3-ethoxybenzyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two amino groups at positions 2 and 4 on the pyrimidine ring, and a substituted benzyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-diaminopyrimidine with a benzyl halide derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The benzyl halide derivative used in this synthesis is 4-benzyloxy-3-ethoxybenzyl chloride, which reacts with the 2,4-diaminopyrimidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups and the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
科学研究应用
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division. The compound’s benzyl group enhances its binding affinity to the enzyme, making it a potent inhibitor .
相似化合物的比较
Similar Compounds
Trimethoprim: A well-known dihydrofolate reductase inhibitor used as an antibiotic.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in the treatment of malaria.
Uniqueness
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine is unique due to its specific substitution pattern, which enhances its solubility and binding affinity compared to other similar compounds. The presence of the benzyloxy and ethoxy groups provides additional interactions with the enzyme, leading to improved efficacy .
属性
CAS 编号 |
98612-08-9 |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
5-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c1-2-25-18-11-15(10-16-12-23-20(22)24-19(16)21)8-9-17(18)26-13-14-6-4-3-5-7-14/h3-9,11-12H,2,10,13H2,1H3,(H4,21,22,23,24) |
InChI 键 |
QBQZTCRZECEEGK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


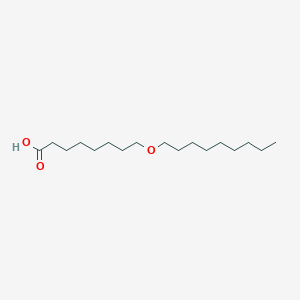
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
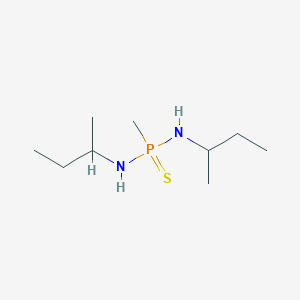
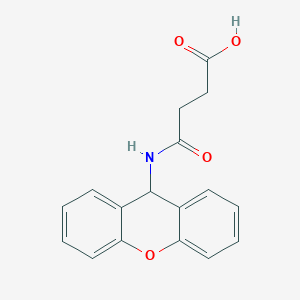
dimethylsilane](/img/structure/B14338378.png)


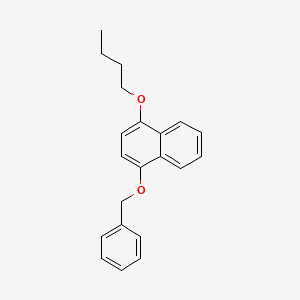
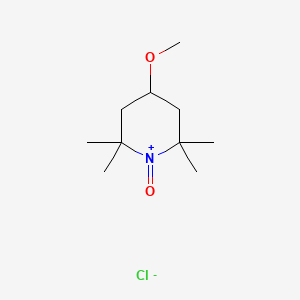
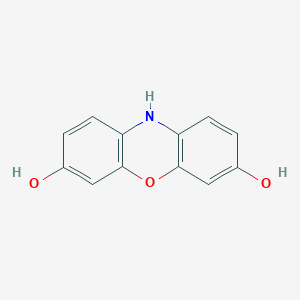

![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

